Morellinol
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Overview
Description
Isomorellinol is a caged xanthone compound isolated from the resin of Garcinia hanburyi. It has garnered significant attention due to its potent biological activities, particularly its cytotoxic effects on various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isomorellinol can be synthesized through a series of chemical reactions involving the precursor compounds found in Garcinia hanburyi. The synthetic route typically involves the isolation of the resin, followed by purification and structural elucidation using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of isothis compound involves large-scale extraction from Garcinia hanburyi resin. The process includes solvent extraction, followed by purification steps such as crystallization and chromatography to obtain high-purity isothis compound .
Chemical Reactions Analysis
Types of Reactions
Isomorellinol undergoes various chemical reactions, including:
Oxidation: Isothis compound can be oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert isothis compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the isothis compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of isothis compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
Isomorellinol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of caged xanthones.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
Isomorellinol exerts its effects through several molecular pathways:
Inhibition of NF-κB Translocation: Prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of genes involved in cancer cell survival and proliferation.
Phosphorylated p38 MAPK Pathway: Modulates the p38 MAPK pathway, leading to the downregulation of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which are involved in cancer cell invasion and metastasis.
Apoptosis Induction: Induces apoptosis through the mitochondrial pathway, involving the activation of caspases and the regulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Isomorellinol is compared with other caged xanthones, such as:
Gambogic Acid: Another caged xanthone with potent anticancer properties.
Forbesione: Known for its synergistic effects with chemotherapeutic agents.
Isomorellin: Shares similar structural features and biological activities.
Isothis compound stands out due to its unique combination of molecular targets and pathways, making it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C33H38O7 |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
12-hydroxy-19-[(E)-4-hydroxy-3-methylbut-2-enyl]-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione |
InChI |
InChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3/b18-10+ |
InChI Key |
UWZMGTSPGQXAAP-VCHYOVAHSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/CO)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)CO)O)C=CC(O2)(C)C)C |
Origin of Product |
United States |
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